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Compound of Interest

Compound Name: Gnidilatidin

Cat. No.: B10784635 Get Quote

Introduction: Gnidilatidin, also known as Yuanhuacine, is a daphnane-type diterpenoid

originally isolated from plants such as Daphne genkwa[1]. Early research has identified it as a

compound with significant therapeutic potential, primarily in the fields of oncology and virology.

This technical guide synthesizes the foundational preclinical data, focusing on its mechanisms

of action, effects on signaling pathways, and the experimental frameworks used in its initial

evaluation. The information is intended for researchers, scientists, and professionals in drug

development seeking a comprehensive understanding of Gnidilatidin's early scientific profile.

I. Anti-Cancer Potential
Gnidilatidin has demonstrated broad anti-tumor activity, particularly against lung cancer,

breast cancer, and leukemia models.[1][2][3]. Its mechanism of action is multifaceted, involving

the induction of cell cycle arrest, inhibition of key metabolic signaling pathways, and

suppression of DNA synthesis.[1][3].

A. Mechanism of Action & Signaling Pathways
1. Inhibition of the AMPK/mTOR Signaling Pathway: Gnidilatidin has been shown to inhibit the

phosphorylation of AMP-activated protein kinase (AMPK) and downregulate the activation of

the mammalian target of rapamycin (mTOR) in H1993 lung cancer cells.[1]. This inhibition

disrupts cellular energy homeostasis and protein synthesis, leading to reduced cell proliferation

and survival. The compound also affects proteins downstream of mTOR signaling, including Akt

and PKC-α.[1].
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Gnidilatidin's Impact on the AMPK/mTOR Pathway

Gnidilatidin

p-AMPK

 inhibits

mTOR

 downregulates
activation

Akt PKC-α
Cell Proliferation

& Survival

Click to download full resolution via product page

Figure 1: Gnidilatidin inhibits the AMPK/mTOR signaling cascade.

2. Induction of G2/M Cell Cycle Arrest: A key anti-tumor effect of Gnidilatidin is its ability to

induce cell cycle arrest at the G2/M phase.[1]. This is achieved by up-regulating the

transcription and protein expression of p21, a cyclin-dependent kinase inhibitor.[1]. Notably, this

induction of p21 occurs without a significant increase in p53 protein expression, suggesting a

p53-independent mechanism in some cell lines.[1][4].
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Figure 2: Gnidilatidin upregulates p21 to induce G2/M phase arrest.

3. Inhibition of DNA Synthesis: Early studies on leukemia and carcinoma cells revealed that

Gnidilatidin preferentially suppresses DNA synthesis over RNA or protein synthesis.[3]. The

primary mechanism is the inhibition of purine de novo synthesis by targeting key enzymes like

inosine monophosphate dehydrogenase and phosphoribosyl pyrophosphate amido

transferase.[3]. Dihydrofolate reductase activity was also inhibited in P-388 and KB cells.[3].
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Figure 3: Gnidilatidin targets multiple enzymes in purine synthesis.

B. Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and anti-proliferative effects of Gnidilatidin have been quantified across various

human cancer cell lines. The data is summarized below.
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Cell Line
Cancer
Type

Parameter Value (µM)
Exposure
Time

Reference

H1993 Lung Cancer IC50 0.009 24-72 h [1]

A549 Lung Cancer IC50 0.03 24-72 h [1]

H1299 Lung Cancer IC50 4.0 24-72 h [1]

Calu-1 Lung Cancer IC50 4.1 24-72 h [1]

H460 Lung Cancer IC50 6.2 24-72 h [1]

H358 Lung Cancer IC50 16.5 24-72 h [1]

UMUC3
Bladder

Cancer
IC50 1.89 24 h [1]

HCT116 Colon Cancer IC50 14.28 24 h [1]

P-388
Lymphocytic

Leukemia
ED50 Not specified Not specified [3]

L-1210
Lymphoid

Leukemia
ED50 Not specified Not specified [3]

KB Carcinoma ED50 Not specified Not specified [3]

C. Experimental Protocols
Cell Proliferation Assay:

Cell Lines: H1993, H358, H460, Calu-1, H1299, A549, UMUC3, HCT116.[1]

Method: Cells were treated with varying concentrations of Gnidilatidin (e.g., 0-100 µM) for

specified durations (e.g., 24, 48, 72 hours).[1] Cell viability was likely assessed using

standard methods such as MTT or WST-1 assays, although the specific assay is not

detailed in the provided text.

Endpoint: Calculation of IC50 values, representing the concentration of Gnidilatidin
required to inhibit cell proliferation by 50%.[1]
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Cell Cycle Analysis:

Cell Lines: T24T, HCT116.[1]

Method: Cells were treated with Gnidilatidin (e.g., 2 µM) for a specified period (e.g., 12

hours).[1] Post-treatment, cells were harvested, fixed, stained with a DNA-intercalating

dye (e.g., propidium iodide), and analyzed by flow cytometry.

Endpoint: Quantification of the percentage of cells in different phases of the cell cycle

(G0/G1, S, G2/M) to determine cell cycle arrest.[1]

Western Blot Analysis:

Cell Line: H1993.[1]

Method: Cells were treated with Gnidilatidin (e.g., 0-1000 nM) for 24 hours.[1] Cell

lysates were collected, proteins separated by SDS-PAGE, transferred to a membrane, and

probed with specific primary antibodies against proteins of interest (e.g., p-AMPK, mTOR,

p21).[1]

Endpoint: Detection and relative quantification of protein expression levels.[1]

II. Anti-HIV (Latency Reversal) Potential
Gnidilatidin has been identified as a potent HIV-1 latency-reversing agent (LRA).[5][6][7][8].

This activity is central to the "shock and kill" therapeutic strategy, which aims to reactivate the

latent HIV provirus, making infected cells visible to the immune system or susceptible to viral

cytopathic effects, all in the presence of combination antiretroviral therapy (cART).[6][9][10].

A. Mechanism of Action & Signaling Pathways
1. Latency Reversal ("Shock"): Gnidilatidin demonstrates potent latency-reversing activity at

nanomolar concentrations.[5][7][8]. As a daphnane diterpenoid, it is believed to act as a Protein

Kinase C (PKC) activator, which can trigger signaling pathways leading to the activation of

transcription factors like NF-κB.[11][12]. This, in turn, induces transcription from the latent HIV-1

long terminal repeat (LTR) promoter.
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2. Downregulation of HIV-1 Entry Receptors: A novel finding is that Gnidilatidin can

downregulate the expression of the CD4 receptor and the CXCR4 co-receptor on the surface of

T-cells.[5][7][8]. This action is significant because it may reduce the chance of new infections

during the "shock" phase, where viral particles are produced, thereby enhancing the overall

efficacy of a "shock and kill" strategy.[7].
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Figure 4: Gnidilatidin's "Shock" and Receptor Downregulation activity.

B. Quantitative Data: HIV Latency Reversal
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Cell Line Activity Parameter Value (nM) Reference

J-Lat 10.6 Latency Reversal EC50 5.49 [5][7][8]

Note: The J-Lat 10.6 cell line is a Jurkat T-cell line latently infected with an HIV provirus that

expresses Green Fluorescent Protein (GFP) upon reactivation.

C. Experimental Protocols
HIV-1 Latency Reversal Assay:

Cell Line: J-Lat 10.6 cells.[5][7][11]

Method: Cells were treated with various concentrations of Gnidilatidin for a specified

period (e.g., 24 hours).[5][7]. Prostratin, another known LRA, was used as a positive

control.[7][11].

Endpoint: Reactivation of the latent HIV-1 provirus was quantified by measuring the

percentage of GFP-positive cells via flow cytometry.[5][7]. The EC50 value was calculated,

representing the concentration that achieves 50% of the maximal latency-reversing effect.

[5][7][8].

Cytotoxicity Assay:

Cell Line: J-Lat 10.6 cells.[5][7]

Method: Cells were treated with Gnidilatidin for 24 hours to assess its impact on cell

viability.[5][7].

Endpoint: Cytotoxicity was assessed by flow cytometry. Gnidilatidin showed no significant

toxicity at concentrations up to 1,000 nM.[11].

Analysis of HIV-1 Entry Receptor Expression:

Cell Lines: TZM-bl and Jurkat cells.[5]

Method: Cells were treated with Gnidilatidin for 48 hours.[5].
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Endpoint: The surface expression levels of CD4 and CXCR4 were analyzed by flow

cytometry.[5][7].

Conclusion
Early preclinical research establishes Gnidilatidin as a promising therapeutic agent with

distinct mechanisms of action in both oncology and HIV treatment. In cancer, it functions as a

multi-targeted agent that disrupts cell cycle progression, inhibits critical metabolic signaling,

and halts DNA synthesis.[1][3]. In the context of HIV, it acts as a potent latency-reversing agent

that also downregulates key viral entry receptors, a novel combination of effects for a "shock

and kill" strategy.[7][8]. Further research is necessary to fully elucidate its pharmacological

profile, optimize its therapeutic application, and translate these promising preclinical findings

into clinical settings.[2][5][6][8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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